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molecular formula C8H7Cl2NO3S B8538052 4-(2-Chloroacetamido)benzene-1-sulfonyl chloride CAS No. 18015-53-7

4-(2-Chloroacetamido)benzene-1-sulfonyl chloride

Cat. No. B8538052
M. Wt: 268.12 g/mol
InChI Key: WVNQJXALVNLALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06063541

Procedure details

Chloroacetanilide (4.53 g) is slowly added to chlorosulfonic acid (7.5 mL) at a temperature of 5° C. The solution is heated to 65° C. and thionyl chloride (0.78 mL) is added. After 10 minutes of gas evolution the reaction was cooled to room temperature. The mixture is added to ice/water (2.14 g/3.2 mL) and stirred for 30 minutes. The product was filtered, washed with water (60 mL), placed under vacuum at 50° C. and dried to a constant weight. The product is a white powder, yield: 4.81 g (67%).
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4].[Cl:12][S:13](O)(=[O:15])=[O:14].S(Cl)(Cl)=O>>[Cl:1][CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([S:13]([Cl:12])(=[O:15])=[O:14])=[CH:8][CH:7]=1)=[O:4]

Inputs

Step One
Name
Quantity
4.53 g
Type
reactant
Smiles
ClCC(=O)NC1=CC=CC=C1
Name
Quantity
7.5 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
0.78 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
ice water
Quantity
3.2 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 10 minutes of gas evolution the reaction was cooled to room temperature
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with water (60 mL)
CUSTOM
Type
CUSTOM
Details
placed under vacuum at 50° C.
CUSTOM
Type
CUSTOM
Details
dried to a constant weight

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClCC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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